molecular formula C17H17ClFN3O2 B6451920 N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide CAS No. 2548996-86-5

N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide

Cat. No.: B6451920
CAS No.: 2548996-86-5
M. Wt: 349.8 g/mol
InChI Key: HZLYAKIADYMRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide is a synthetic small molecule designed for research purposes, featuring a pyrrolidine carboxamide core. This scaffold is of significant interest in medicinal chemistry due to the saturated pyrrolidine ring, which enhances molecular complexity and enables efficient exploration of the three-dimensional pharmacophore space . The incorporation of stereogenic centers, a hallmark of pyrrolidine derivatives, can be leveraged to generate selective ligands for enantioselective biological targets, allowing researchers to investigate specific binding modes and biological profiles . The molecular structure integrates a 5-fluoropyridin-2-yloxy moiety and a 2-chlorophenyl group, suggesting potential for diverse target engagement. Compounds with pyrrolidine scaffolds are widely investigated across multiple therapeutic areas, including as anticancer, antibacterial, and central nervous system agents . The presence of the carboxamide linker provides a hydrogen-bonding motif that can be critical for interactions with enzymes or receptors. This product is intended for non-human research applications only, specifically for use in drug discovery, chemical biology, and as a building block for further synthetic elaboration. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-3-1-2-4-15(14)21-17(23)22-8-7-12(10-22)11-24-16-6-5-13(19)9-20-16/h1-6,9,12H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYAKIADYMRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares a pyrrolidine-1-carboxamide scaffold with multiple analogs. Key structural variations include:

  • Aryl substituents (e.g., chlorophenyl, fluoropyridinyl).
  • Linker groups (e.g., oxymethyl, methylene).
  • Heterocyclic modifications (e.g., pyridine, pyrimidine).

Detailed Analysis of Analogs

Compound A : (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
  • Molecular Formula : C₂₃H₂₁F₂N₅O₂
  • Key Features : Cyclopropane ring instead of pyrrolidine; dual fluorinated pyridine and phenyl groups.
  • Pharmacology: Potent dual orexin receptor antagonist (IC₅₀ < 10 nM for OX1/OX2 receptors).
Compound B : 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
  • Molecular Formula : C₁₆H₁₇ClN₄O₃
  • Key Features : Chloropyrimidinyloxy substituent; 2-methoxyphenyl group.
  • Comparison: The methoxy group may reduce metabolic oxidation compared to the electron-deficient 2-chlorophenyl group in the target compound.
Compound C : 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
  • Molecular Formula : C₂₀H₁₅ClN₂O₄
  • Key Features : 5-oxopyrrolidine core; coumarin-derived substituent.
  • The coumarin moiety may confer fluorescence properties useful in imaging or mechanistic studies .
Compound D : 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
  • Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
  • Key Features : Pyridine carboxamide core; trifluoromethylbenzyl group.
  • Comparison : The trifluoromethyl group enhances lipophilicity and bioavailability. The difluorophenyl substituent may increase steric hindrance compared to the 2-chlorophenyl group in the target compound .

Preparation Methods

L-Proline-Based Route

Pyrrolidine-2-carboxylic acid (L-proline) is a common starting material for pyrrolidine derivatives. Conversion to pyrrolidine-1-carboxamide requires strategic protection and functional group interconversion. In one method, L-proline is treated with phosphorus pentachloride (PCl₅) in acetyl chloride to generate pyrrolidine-1-carbonyl chloride, which subsequently reacts with 2-chloroaniline in acetone under reflux to form N-(2-chlorophenyl)pyrrolidine-1-carboxamide. This route achieves yields of 72–85% after recrystallization, with purity confirmed via thin-layer chromatography (TLC) and elemental analysis.

De Novo Pyrrolidine Synthesis

Alternative methods construct the pyrrolidine ring via cyclization reactions. For example, γ-aminobutyric acid derivatives undergo intramolecular cyclization in the presence of reducing agents like lithium aluminum hydride (LiAlH₄). While less common, this approach allows greater flexibility in introducing substituents at the 3-position.

Installation of the [(5-Fluoropyridin-2-yl)Oxy]Methyl Group

The 3-position of pyrrolidine is functionalized via a nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution

A hydroxymethyl group at the pyrrolidine 3-position is converted to a leaving group (e.g., tosylate or mesylate) using tosyl chloride or methanesulfonyl chloride. Reaction with 5-fluoro-2-hydroxypyridine in dimethylformamide (DMF) at 80°C for 12 hours installs the [(5-fluoropyridin-2-yl)oxy]methyl moiety. This method mirrors the synthesis of 1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine, where analogous conditions yielded 65–78% product.

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples 3-hydroxymethylpyrrolidine with 5-fluoro-2-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids racemization and achieves higher regioselectivity, albeit at greater cost.

Carboxamide Formation and Final Assembly

The carboxamide group is introduced either early or late in the synthesis, depending on the route.

Early-Stage Carboxamide Coupling

Reacting pyrrolidine-1-carbonyl chloride with 2-chloroaniline in acetone under reflux forms the carboxamide before functionalizing the 3-position. This sequence simplifies purification but risks side reactions during subsequent steps.

Late-Stage Carboxamide Formation

Alternatively, the pyrrolidine core is first modified at the 3-position, followed by carboxamide coupling. For example, 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine is reacted with 2-chlorophenyl isocyanate in dichloromethane (DCM) at 0°C to form the final product. This method minimizes interference from reactive intermediates.

Optimization and Characterization

Reaction Optimization

  • Solvent Selection : Acetone and DMF are optimal for acyl chloride reactions and nucleophilic substitutions, respectively.

  • Temperature Control : Reflux conditions (80–100°C) enhance reaction rates, while lower temperatures (0–25°C) improve selectivity.

Spectroscopic Validation

  • IR Spectroscopy : Carboxamide C=O stretches appear at 1674–1735 cm⁻¹, while NH stretches are observed at 3372–3344 cm⁻¹.

  • ¹H NMR : Aromatic protons resonate at δ 7.03–8.19 ppm, and pyrrolidine methylene groups appear as multiplet signals at δ 1.64–2.17 ppm.

StepYield (%)Purity MethodKey Spectral Data
Pyrrolidine chlorination72TLC (SiO₂/EtOAc)IR: 1674 cm⁻¹ (C=O)
Ether linkage formation65Elemental analysis¹H NMR: δ 7.99–7.09 ppm (Ar-H)
Final carboxamide78HPLCMS: m/z 374.1 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyrrolidine positions 2 and 3 are mitigated using sterically hindered bases.

  • Purification : Recrystallization from petroleum ether or diethyl ether removes unreacted starting materials .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

Formation of the pyrrolidine-carboxamide core via condensation of a pyrrolidine precursor with a chlorophenyl isocyanate derivative under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .

Introduction of the fluoropyridinyl ether moiety through nucleophilic substitution. This step requires a base (e.g., potassium carbonate) and polar aprotic solvents (DMF or acetonitrile) at 60–80°C to activate the pyridinyl oxygen for coupling .

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Key Optimization Factors:

  • Temperature control during coupling to minimize side reactions.
  • Use of catalytic agents (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

Basic: Which spectroscopic techniques are recommended for structural validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrrolidine ring conformation, carboxamide linkage, and substituent positions. For example, the fluoropyridinyl proton signals appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the chlorophenyl and fluoropyridinyl groups .
  • IR Spectroscopy : Confirms the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates to quantify inhibition of target enzymes (e.g., kinases or proteases) at varying compound concentrations (1 nM–10 µM). Activity is measured via fluorescence plate readers .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine IC₅₀ values. Competitive binding curves are analyzed using nonlinear regression .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess dose-dependent viability reduction (24–72 hr exposure) .

Advanced: How can contradictions in biological activity data between similar derivatives be resolved?

Methodological Answer:
Contradictions often arise from structural nuances. A systematic approach includes:

Comparative SAR Analysis : Tabulate activity data against structural variations (e.g., substituent position, steric bulk). For example, fluoropyridinyl ethers show higher antimicrobial activity than chlorophenyl analogs due to enhanced electronegativity .

Crystallographic Studies : Resolve binding mode discrepancies using X-ray diffraction of ligand-target complexes (e.g., protein-ligand co-crystals) .

Meta-Analysis of Assay Conditions : Normalize data by accounting for variables like cell line specificity, buffer pH, or incubation time .

Advanced: How can reaction yields be optimized during fluoropyridinyl ether coupling?

Methodological Answer:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., 18-crown-6) improve etherification efficiency by 15–20% .
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce byproduct formation at elevated temperatures (70–90°C) .
  • Microwave-Assisted Synthesis : Shorten reaction time (from 12 hr to 2 hr) while maintaining >90% yield .

Advanced: How does the chlorophenyl substituent’s electronic environment influence reactivity?

Methodological Answer:
The electron-withdrawing chlorine atom:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., SNAr) at the ortho position, as shown by DFT calculations (reduced activation energy by 12 kcal/mol vs. unsubstituted phenyl) .
  • Modulates Hydrogen Bonding : The Cl atom’s inductive effect strengthens carboxamide hydrogen bonding with biological targets, confirmed via molecular docking simulations .

Advanced: What computational tools predict binding affinities with protein targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories. Analyze binding free energy with MM-PBSA methods .

Docking Software (AutoDock Vina, Schrödinger) : Screen against crystallographic protein structures (PDB IDs: 5VU, FHV) to rank pose affinities. Focus on fluoropyridinyl interactions with catalytic residues .

QSAR Modeling : Train models on datasets of pyrrolidine derivatives to predict IC₅₀ values based on descriptors like logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.